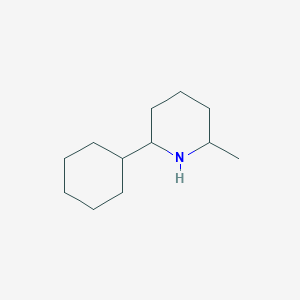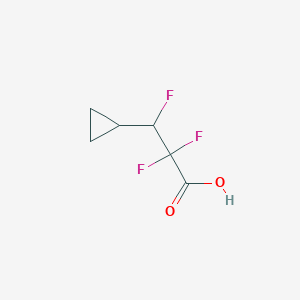
3-Cyclopropyl-2,2,3-trifluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2,2,3-trifluoropropanoic acid is an organic compound with the molecular formula C6H7F3O2. It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,2,3-trifluoropropanoic acid can be achieved through several methods. Another method includes the reaction of cyclopropyl carboxylic acid derivatives with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,2,3-trifluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
3-Cyclopropyl-2,2,3-trifluoropropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionic acid: Similar in structure but lacks the cyclopropyl group.
2,2,3-Trifluorobutanoic acid: Contains an additional carbon atom in the backbone.
Uniqueness
3-Cyclopropyl-2,2,3-trifluoropropanoic acid is unique due to the presence of both a cyclopropyl group and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H7F3O2 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
3-cyclopropyl-2,2,3-trifluoropropanoic acid |
InChI |
InChI=1S/C6H7F3O2/c7-4(3-1-2-3)6(8,9)5(10)11/h3-4H,1-2H2,(H,10,11) |
InChI Key |
LTNSHXQAPJYFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(C(=O)O)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13257999.png)
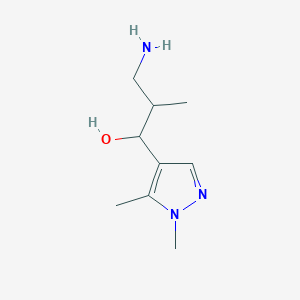
![7-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13258006.png)
![3-[(Difluoromethyl)sulfanyl]propanoic acid](/img/structure/B13258008.png)
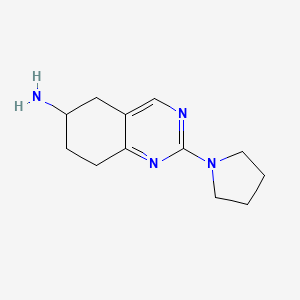
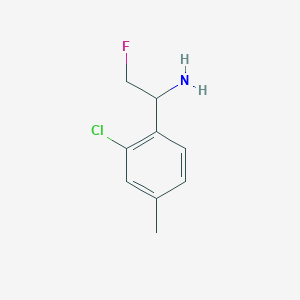
![n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13258011.png)

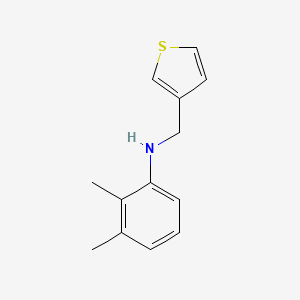
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13258027.png)
![5-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13258029.png)
![2-[(Heptan-2-yl)amino]butan-1-ol](/img/structure/B13258031.png)
![Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13258038.png)
